Potency Against Genotype 1a and 1b HCV Replicons: Ledipasvir vs. Other NS5A Inhibitors
Ledipasvir exhibits picomolar antiviral activity against genotype 1a and 1b HCV replicons, with EC50 values of 0.031 nM and 0.004 nM, respectively [1]. In a head-to-head comparison, daclatasvir showed EC50 values of 0.05 nM (GT1a) and 0.009 nM (GT1b), while ombitasvir demonstrated EC50 values of 0.014 nM (GT1a) and 0.005 nM (GT1b) [2]. Pibrentasvir, a pangenotypic NS5A inhibitor, displayed EC50 values of 0.0019 nM (GT1a) and 0.0023 nM (GT1b) [3].
| Evidence Dimension | Antiviral potency (EC50) against HCV genotype 1a and 1b replicons |
|---|---|
| Target Compound Data | Ledipasvir EC50: 0.031 nM (GT1a), 0.004 nM (GT1b) [1] |
| Comparator Or Baseline | Daclatasvir: 0.05 nM (GT1a), 0.009 nM (GT1b) [2]; Ombitasvir: 0.014 nM (GT1a), 0.005 nM (GT1b) [2]; Pibrentasvir: 0.0019 nM (GT1a), 0.0023 nM (GT1b) [3] |
| Quantified Difference | Ledipasvir is approximately 1.6-fold more potent than daclatasvir against GT1a, and 2.3-fold more potent against GT1b. It is 2.2-fold less potent than ombitasvir against GT1a but similar against GT1b. Pibrentasvir is 16-fold more potent than ledipasvir against GT1a and 1.7-fold more potent against GT1b. |
| Conditions | HCV subgenomic replicon assays in Huh-7 cells [1][2] |
Why This Matters
The picomolar potency of ledipasvir against genotype 1 HCV supports its clinical use in combination with sofosbuvir; however, for pangenotypic coverage or in the presence of certain RAS, alternative NS5A inhibitors may be preferred.
- [1] Cheng G, et al. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir. Antimicrob Agents Chemother. 2016;60(3):1847-1854. PMID: 26824950. View Source
- [2] Gottwein JM, et al. Efficacy of NS5A Inhibitors Against Hepatitis C Virus Genotypes 1-7 and Escape Variants. Gastroenterology. 2018;154(5):1435-1448. PMID: 29274866. View Source
- [3] Ng TI, et al. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS5A Inhibitor Pibrentasvir. Antimicrob Agents Chemother. 2017;61(5):e02558-16. PMID: 28193664. View Source
